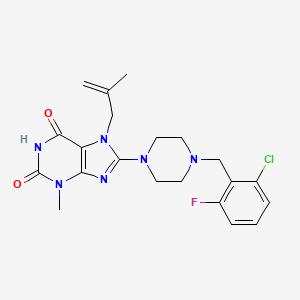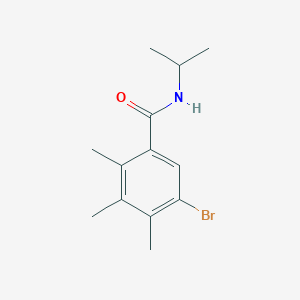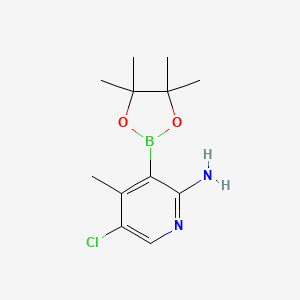
2-(4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide, also known as OTQA, is a synthetic compound that has been extensively studied for its potential use in scientific research. OTQA belongs to the family of quinoline-based compounds, which are known for their broad range of biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activities
Research on quinoline derivatives, including compounds structurally related to 2-(4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide, has demonstrated their potential in pharmacological applications. These compounds have been synthesized and investigated for their analgesic, anti-inflammatory, and anti-bacterial activities. For instance, the synthesis of quinazolinyl acetamides has been explored, revealing significant analgesic and anti-inflammatory activities, with some compounds showing potency comparable to standard drugs like diclofenac sodium while exhibiting mild ulcerogenic potential (Alagarsamy et al., 2015). Similarly, novel anilidoquinoline derivatives have shown promising antiviral and antiapoptotic effects, particularly against Japanese encephalitis, highlighting their therapeutic potential (Ghosh et al., 2008).
Anticancer Activities
The exploration of quinoline derivatives extends to anticancer research, where novel compounds have been synthesized and evaluated against various cancer cell lines. The one-pot synthesis of 3-hydroxyquinolin-2(1H)-ones from N-phenylacetoacetamide derivatives, for example, has yielded compounds with significant biological importance, offering a straightforward route to synthesize biologically active quinoline compounds (Yuan et al., 2013). Furthermore, derivatives such as diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate have demonstrated moderate to high levels of antitumor activities, with certain compounds exhibiting potent inhibitory activities comparable to 5-fluorouracil, a positive control (Fang et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of this compound is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known that it interacts with its target, carbonic anhydrase 2 . The interaction between the compound and its target could lead to changes in the activity of the enzyme, potentially influencing various physiological processes.
Propiedades
IUPAC Name |
2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-17-11-13-19(14-12-17)31(29,30)22-15-26(21-10-6-5-9-20(21)24(22)28)16-23(27)25-18-7-3-2-4-8-18/h2-15H,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOYNFONZTXTHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


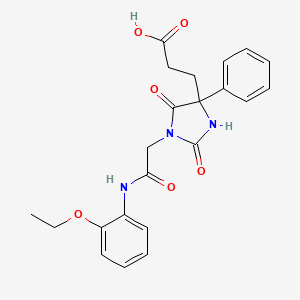
![7-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2927878.png)

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-octadecyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2927881.png)
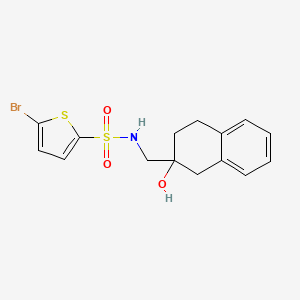

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2927885.png)
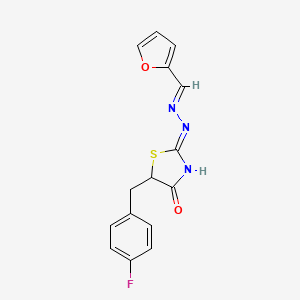
![[1-(Trifluoromethyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B2927889.png)
